5-C-heptyl-DNJ

描述

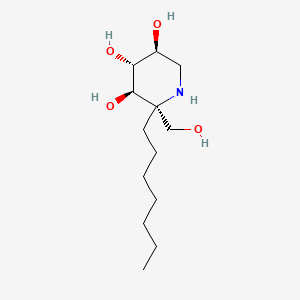

属性

分子式 |

C13H27NO4 |

|---|---|

分子量 |

261.36 g/mol |

IUPAC 名称 |

(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1 |

InChI 键 |

WJOJINIVTKXXQI-QNWHQSFQSA-N |

手性 SMILES |

CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO |

规范 SMILES |

CCCCCCCC1(C(C(C(CN1)O)O)O)CO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 5-C-heptyl-1-deoxynojirimycin and its Analogs

Introduction

1-Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases.[1][2] Chemical modifications of the DNJ scaffold have been extensively explored to enhance its therapeutic properties and target specificity.[2][3] Alkylation at the C-1 position of the DNJ ring has been a successful strategy to generate potent and selective inhibitors of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[4][5] These C-alkylated DNJ derivatives function as pharmacological chaperones (PCs), which are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7][8] This guide will delve into the quantitative biological data, experimental methodologies, and mechanisms of action of C-alkylated DNJ analogs, with a specific focus on their relevance to Gaucher disease.

Quantitative Data Presentation

The inhibitory activity of various C-alkylated and N-alkylated DNJ derivatives against β-glucocerebrosidase (β-Glu) and their effect on lysosomal α-glucosidase (α-Glu) are summarized below. These values are critical for understanding the structure-activity relationship and the therapeutic window of these compounds.

| Compound | Target Enzyme | IC50 (µM) | Fold Inhibition vs. DNJ (for β-Glu) | Reference |

| α-1-C-octyl-DNJ (CO-DNJ) | β-Glucocerebrosidase | Not explicitly stated, but showed 460-fold stronger inhibition than DNJ | 460 | [4] |

| N-nonyl-DNJ (NN-DNJ) | β-Glucocerebrosidase | Not explicitly stated, but showed 360-fold stronger inhibition than DNJ | 360 | [4] |

| α-1-C-octyl-DNJ (CO-DNJ) | α-Glucosidase | Weak inhibition | - | [4] |

| N-nonyl-DNJ (NN-DNJ) | α-Glucosidase | Significant inhibition (lowered activity by 50% at 10 µM) | - | [4] |

Table 1: Inhibitory Activity of C-alkylated and N-alkylated DNJ Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols inferred from studies on related C-alkylated DNJ compounds.

1. Synthesis of C-alkylated Deoxynojirimycin Derivatives

The synthesis of C-alkylated DNJ derivatives typically involves the stereoselective addition of an organometallic reagent to a protected iminosugar precursor.

-

Starting Material: A suitably protected derivative of 1-deoxynojirimycin.

-

Key Reaction: Grignard reaction or a similar nucleophilic addition of an alkyl group (e.g., heptylmagnesium bromide for 5-C-heptyl-DNJ) to an electrophilic center at the C-1 position of the protected DNJ.

-

Protection/Deprotection: The hydroxyl and amino groups of DNJ are protected (e.g., with benzyl or silyl groups) before the alkylation and deprotected in the final steps.

-

Purification: Purification is typically achieved through column chromatography on silica gel.

-

Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[2]

2. In Vitro Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of the synthesized compounds against the target enzyme, β-glucocerebrosidase.

-

Enzyme Source: Recombinant human β-glucocerebrosidase.

-

Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc).

-

Assay Buffer: A buffer with a pH of 5.2 to mimic the acidic environment of the lysosome.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Pharmacological Chaperoning Assay

This assay evaluates the ability of the compounds to increase the intracellular activity of mutant β-glucocerebrosidase in patient-derived cells.

-

Cell Lines: Fibroblasts or other cell types derived from Gaucher disease patients carrying specific GCase mutations (e.g., N370S).[4]

-

Treatment: Cells are incubated with various concentrations of the test compound for several days.

-

Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular enzymes.

-

Enzyme Activity Measurement: The β-glucocerebrosidase activity in the cell lysate is measured using the in vitro enzyme inhibition assay protocol described above.

-

Data Analysis: The fold increase in enzyme activity in treated cells is calculated relative to untreated control cells.

Mandatory Visualization

Experimental Workflow for Assessing Pharmacological Chaperone Activity

Caption: Workflow for synthesis and evaluation of C-alkylated DNJ derivatives.

Mechanism of Action: Pharmacological Chaperoning in Gaucher Disease

Caption: Pharmacological chaperone mechanism for mutant β-glucocerebrosidase.

Conclusion

While specific data for this compound is not available, the extensive research on its close analogs, such as α-1-C-octyl-DNJ, provides a strong foundation for understanding its potential biological activity. It is highly probable that this compound would also act as a potent and selective inhibitor of β-glucocerebrosidase, with pharmacological chaperone activity relevant to Gaucher disease. The C-alkyl chain length is a critical determinant of both potency and selectivity, with longer chains generally favoring β-glucosidase inhibition over α-glucosidase inhibition.[4] Further research is warranted to synthesize and evaluate this compound to confirm these predictions and to fully characterize its therapeutic potential. This guide provides the necessary framework for such an investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: The Synthesis of 5-C-heptyl-DNJ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a C-5 alkylated derivative of the potent α-glucosidase inhibitor, 1-deoxynojirimycin (DNJ). The primary synthetic route leverages a key intermediate, an L-sorbose-derived cyclic nitrone, to introduce the heptyl substituent at the C-5 position. This guide outlines the multi-step synthesis, presents available quantitative data, and includes detailed experimental protocols for the crucial stages of the synthesis.

Introduction

1-Deoxynojirimycin (DNJ) is a well-established iminosugar with significant therapeutic potential, primarily as an α-glucosidase inhibitor for the management of type 2 diabetes. The structural modification of the DNJ scaffold offers a promising avenue for the development of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synthesis of 5-C-alkyl-DNJ derivatives, such as this compound, has been explored to probe the structure-activity relationships and to develop novel therapeutic agents. The key synthetic strategy involves the stereoselective addition of an alkyl group to a chiral nitrone derived from a readily available carbohydrate starting material, L-sorbose.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the conversion of L-sorbose into a cyclic nitrone intermediate. This nitrone then undergoes a nucleophilic addition of a heptyl Grignard reagent, followed by a series of transformations including reductive cleavage of the N-O bond and deprotection to yield the final product.

The logical flow of the synthesis is depicted in the following diagram:

Quantitative Data

While a comprehensive, step-by-step quantitative breakdown for the synthesis of the specific 5-C-heptyl derivative is not fully detailed in publicly available literature, the overall yields for similar 5-C-alkyl-DNJ derivatives synthesized via this pathway are reported to be in the range of 13% to 44% over approximately eight steps from L-sorbose. The following table summarizes the expected types of quantitative data for each key transformation.

| Step | Transformation | Expected Yield Range (%) | Key Analytical Techniques for Characterization |

| 1. L-Sorbose to Cyclic Nitrone | Multi-step conversion including protection and oxidation | 40-60 | NMR (¹H, ¹³C), Mass Spectrometry (MS) |

| 2. Grignard Addition | Addition of heptylmagnesium bromide to the nitrone | 50-70 | NMR, MS, TLC |

| 3. Reductive N-O Bond Cleavage | Reduction of the isoxazolidine intermediate | 70-90 | NMR, MS |

| 4. Deprotection | Removal of protecting groups | 80-95 | NMR, MS, HPLC |

| Overall | L-Sorbose to this compound | 13-44 | High-Resolution MS, ¹H & ¹³C NMR, Elemental Analysis |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for analogous 5-C-alkyl-DNJ derivatives.

Synthesis of the L-Sorbose-Derived Cyclic Nitrone

The preparation of the cyclic nitrone from L-sorbose involves several steps, including the formation of diacetonide-L-sorbose, oxidative cleavage, and condensation with a hydroxylamine derivative followed by oxidation.

In Vitro Characterization of N-Heptyl-Deoxynojirimycin and Related N-Alkylated Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Inhibition of Glycoprotein Processing

N-alkylated DNJ derivatives exert their biological effects primarily through the competitive inhibition of ER α-glucosidases I and II.[1][2][3] These enzymes are responsible for the initial trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[1] Inhibition of these glucosidases leads to the accumulation of glycoproteins with unprocessed, fully glucosylated N-glycans.[2][4] This disruption of the normal glycoprotein folding and quality control pathway in the ER can have several downstream consequences, including:

-

Misfolding of viral envelope glycoproteins: Many enveloped viruses rely on the host cell's glycoprotein processing machinery for the correct folding and assembly of their envelope proteins. Inhibition by N-alkylated DNJs can lead to the production of non-infectious viral particles.[5][6]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins in the ER can trigger the UPR, a cellular stress response that can lead to apoptosis.

-

Alteration of cell surface receptor expression: Improperly glycosylated receptors may have altered ligand-binding affinities or cellular localization.

The length of the N-alkyl chain has been shown to significantly influence the inhibitory potency and selectivity of DNJ derivatives.[2][7]

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro inhibitory activities of various N-alkylated DNJ derivatives against α-glucosidases, as well as their antiviral and cytotoxic effects. This data, compiled from multiple studies, illustrates the structure-activity relationship (SAR) concerning the N-alkyl chain length and provides a basis for estimating the activity of N-heptyl-DNJ.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives

| Compound | Alkyl Chain Length | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin (DNJ) | - | Yeast α-glucosidase | 222.4 ± 0.5 | - | Competitive | [7] |

| N-Butyl-DNJ (NB-DNJ) | C4 | Insect α-glucosidase | - | - | Competitive | [8] |

| Compound 27 | C4 | Yeast α-glucosidase | 559.3 ± 0.28 | - | - | [9] |

| Compound 43 | C5 | Yeast α-glucosidase | 30.0 ± 0.60 | 10 | Competitive | [7] |

| N-Nonyl-DNJ (NN-DNJ) | C9 | Insect α-glucosidase | - | - | Competitive | [8] |

Note: The inhibitory activity is dependent on the specific enzyme source and assay conditions.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of N-Alkylated DNJ Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| N-Butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | BHK cells | - | >500 | - | [10] |

| N-Nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | BHK cells | Low µM range | - | - | [11] |

| PBDNJ0801 | Dengue Virus (DENV) | - | <1 | >800 | >800 | [11] |

| PBDNJ0803 | Dengue Virus (DENV) | - | <1 | >800 | >800 | [11] |

| PBDNJ0804 | Dengue Virus (DENV) | - | <1 | >800 | >800 | [11] |

| 1-Deoxynojirimycin (1-DNJ) | Glioblastoma (A172) | A172 cells | - | 5300 | - | [12] |

| 1-Deoxynojirimycin (1-DNJ) | Gastric Adenocarcinoma (ACP02) | ACP02 cells | - | 19300 | - | [12] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[7][13]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (yeast)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (N-alkylated DNJ derivatives)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

-

Add the serially diluted test compounds or positive control to the respective wells.

-

Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a solution of pNPG to each well.

-

Incubate the plate for a defined period (e.g., 30 minutes) at the controlled temperature.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxicity of compounds in a cell line.

Materials:

-

Human cell line (e.g., HepG2, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (N-alkylated DNJ derivatives)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Caption: General workflow for an in vitro enzyme inhibition assay.

Caption: N-linked glycosylation pathway and inhibition by N-alkylated DNJ.

References

- 1. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-C-heptyl-DNJ and its Interaction with Endoplasmic Reticulum Glucosidases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a derivative of the iminosugar 1-deoxynojirimycin (DNJ), and its role as a modulator of endoplasmic reticulum (ER) glucosidases. The ER glucosidases I and II are critical enzymes in the glycoprotein folding and quality control pathway. Their inhibition by iminosugars like this compound can lead to the misfolding of viral glycoproteins, making them attractive targets for broad-spectrum antiviral therapies. This document details the mechanism of action, synthesizes available data on inhibitory activity, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Endoplasmic Reticulum Glucosidases in Glycoprotein Processing

The endoplasmic reticulum is the primary site for the synthesis and folding of a majority of secretory and membrane-bound proteins. A crucial post-translational modification that occurs in the ER is N-linked glycosylation, where a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains. For proper folding and quality control, this glycan is sequentially trimmed by two resident ER enzymes: α-glucosidase I and α-glucosidase II.

-

α-Glucosidase I removes the terminal α-1,2-linked glucose residue.

-

α-Glucosidase II sequentially removes the two inner α-1,3-linked glucose residues.

This trimming process allows glycoproteins to interact with ER-resident lectin chaperones, such as calnexin and calreticulin, which facilitate their correct folding. Inhibition of these glucosidases disrupts this cycle, leading to the accumulation of misfolded glycoproteins and triggering the Unfolded Protein Response (UPR).[1][2] Many enveloped viruses rely on the host's ER machinery for the proper folding and maturation of their envelope glycoproteins, making ER glucosidase inhibitors promising candidates for broad-spectrum antiviral agents.[3][4]

This compound: A Potent Modulator of ER Glucosidases

1-deoxynojirimycin (DNJ) is a natural iminosugar that mimics the structure of glucose and acts as a competitive inhibitor of α-glucosidases. Modifications to the DNJ scaffold, such as N-alkylation and C-alkylation, have been explored to enhance potency and selectivity. The addition of an alkyl chain at the C-5 position, as in this compound, is intended to increase interactions with hydrophobic pockets within the active site of glucosidases.

Mechanism of Action

This compound, like other DNJ derivatives, is a competitive inhibitor of ER glucosidases I and II. The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion transition state of the glucosidic bond cleavage. The heptyl group at the C-5 position is hypothesized to provide additional hydrophobic interactions within the enzyme's active site, potentially increasing its binding affinity and selectivity compared to the parent DNJ molecule.

Inhibitory Activity: A Structure-Activity Relationship Perspective

Table 1: Inhibitory Activity of Selected DNJ Derivatives against α-Glucosidases

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | 222.4 ± 0.5 | - | [7] |

| Acarbose (standard) | Yeast α-glucosidase | 822.0 ± 1.5 | - | [7] |

| 5-C-pentyl-DNJ | Rat intestinal maltase | Significantly improved over DNJ | - | [1][5] |

| 5-C-hexyl-DNJ | Rat intestinal maltase | Significantly improved over DNJ | - | [1][5] |

| 5-C-octyl-DNJ | Rat intestinal maltase | Significantly improved over DNJ | - | [1][5] |

| N-butyl-DNJ (Miglustat) | ER α-glucosidases I & II | - | - | |

| N-nonyl-DNJ | ER α-glucosidases I & II | - | - |

Note: The table summarizes data from related compounds due to the absence of specific data for this compound against ER glucosidases.

Experimental Protocols

Synthesis of 5-C-heptyl-1-deoxynojirimycin

The synthesis of 5-C-alkyl-DNJ derivatives can be achieved from an L-sorbose-derived cyclic nitrone.[5][8] The following is a generalized, plausible protocol for the synthesis of this compound.

Materials:

-

L-sorbose-derived cyclic nitrone

-

Heptylmagnesium bromide (Grignard reagent)

-

Dry tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

-

Reagents for purification (e.g., silica gel)

Procedure:

-

Grignard Addition: To a solution of the L-sorbose-derived cyclic nitrone in dry THF at -78°C under an inert atmosphere (e.g., argon), add heptylmagnesium bromide dropwise. Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting hydroxylamine intermediate by silica gel column chromatography.

-

Reductive Cleavage and Cyclization: Dissolve the purified hydroxylamine in a suitable solvent like dichloromethane. Cool the solution to -78°C and add DIBAL-H dropwise. Stir for several hours while allowing the reaction to slowly warm to room temperature. This step facilitates the reductive cleavage of the N-O bond and subsequent intramolecular cyclization.

-

Debenzylation (if protecting groups are present): If benzyl protecting groups are used, dissolve the cyclized product in methanol. Add Pd/C catalyst and subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the protecting groups are removed.

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final product, this compound, by silica gel chromatography.

In Vitro Glucosidase Inhibition Assay

This protocol is adapted from standard procedures for measuring α-glucosidase inhibition.[7][9]

Materials:

-

Purified ER glucosidase I or II

-

This compound (and other test compounds)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in phosphate buffer. Prepare solutions of the enzyme and substrate in the same buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined volume of the enzyme solution to each well. Then, add an equal volume of the different concentrations of this compound or a control (buffer for no inhibition, or a known inhibitor like castanospermine). Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Substrate Addition and Reaction: Initiate the enzymatic reaction by adding a defined volume of the pNPG substrate to each well. Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a defined volume of sodium carbonate solution to each well. The addition of Na₂CO₃ will raise the pH and stop the enzyme activity, while also developing the yellow color of the p-nitrophenol product.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction without any inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based Assay for N-Glycan Processing

This protocol describes a method to assess the impact of this compound on glycoprotein processing in a cellular context.[1]

Materials:

-

Cell line of interest (e.g., HEK293T, Huh7)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Antibody against a glycoprotein of interest (e.g., a viral envelope protein or a secreted cellular protein)

-

Endoglycosidase H (Endo H)

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Endo H Digestion (Optional but Recommended): Take a portion of each lysate and treat it with Endo H according to the manufacturer's protocol. Endo H cleaves high-mannose and hybrid N-glycans (found in the ER) but not complex N-glycans (processed in the Golgi). This allows for the differentiation between ER-retained and Golgi-processed glycoproteins.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample (both Endo H-treated and untreated) by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and then probe with a primary antibody specific for the glycoprotein of interest. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Inhibition of ER glucosidases will cause the accumulation of glycoproteins with unprocessed, high-mannose glycans. These forms will be sensitive to Endo H digestion, resulting in a shift to a lower molecular weight on the Western blot compared to the untreated sample. The intensity of the Endo H-sensitive band will increase with increasing concentrations of this compound.

Signaling Pathways and Experimental Workflows

Glycoprotein Folding and Quality Control in the ER

The following diagram illustrates the normal pathway of N-linked glycoprotein folding in the ER and the point of intervention for this compound.

Caption: Glycoprotein folding pathway in the ER and inhibition by this compound.

The Unfolded Protein Response (UPR)

Inhibition of ER glucosidases leads to the accumulation of misfolded glycoproteins, which triggers the UPR. The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

Caption: The three main branches of the Unfolded Protein Response signaling pathway.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines the workflow for the cell-based assay described in section 3.3.

Caption: Workflow for analyzing N-glycan processing in cells treated with this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent inhibitors of ER glucosidases. While direct quantitative data on its activity is currently limited, structure-activity relationships of related compounds suggest it is likely a potent inhibitor. The provided protocols offer a framework for the synthesis and evaluation of this and similar compounds. Future research should focus on obtaining precise inhibitory constants for this compound against purified ER glucosidases I and II to fully characterize its potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its therapeutic potential as a broad-spectrum antiviral agent. The continued exploration of C-alkylated DNJ derivatives may lead to the development of novel therapeutics for a range of viral diseases.

References

- 1. Synthesis and glycosidase inhibition of 5-C-alkyl-DNJ and 5-C-alkyl-l-ido-DNJ derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global site-specific analysis of glycoprotein N-glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 9. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Heptyl-DNJ Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl-deoxynojirimycin (heptyl-DNJ) derivatives, a class of iminosugars, are emerging as promising therapeutic agents with a diverse range of potential applications. These synthetic analogs of 1-deoxynojirimycin (DNJ), a naturally occurring α-glucosidase inhibitor, exhibit enhanced biological activities due to the addition of a heptyl alkyl chain. This modification significantly influences their inhibitory profiles against key enzymes, leading to potential treatments for viral infections, metabolic disorders, and lysosomal storage diseases. This technical guide provides an in-depth overview of the core therapeutic applications of heptyl-DNJ derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Therapeutic Applications and Mechanisms of Action

The therapeutic potential of heptyl-DNJ derivatives stems from their ability to competitively inhibit specific glycosidases, enzymes crucial for various cellular processes. The primary targets identified to date include endoplasmic reticulum (ER) α-glucosidases I and II and glucosylceramide synthase.

Antiviral Activity

Heptyl-DNJ derivatives have demonstrated potent antiviral activity, particularly against enveloped viruses such as Dengue virus (DENV).[1][2][3] The mechanism hinges on the inhibition of ER α-glucosidases I and II, which are essential for the proper folding of viral glycoproteins.[2] By disrupting the trimming of glucose residues from N-linked glycans on nascent viral proteins, these derivatives prevent the interaction with ER chaperones like calnexin and calreticulin, leading to misfolded glycoproteins and subsequent inhibition of viral assembly and secretion.[2][4]

Treatment of Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs), such as Gaucher disease and Pompe disease, are characterized by the accumulation of substrates within lysosomes due to deficient enzymatic activity. Heptyl-DNJ derivatives offer two distinct therapeutic strategies for these conditions:

-

Substrate Reduction Therapy (SRT): In diseases like Gaucher disease, which results from a deficiency in acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide, N-alkylated DNJ derivatives act as inhibitors of glucosylceramide synthase.[5][6][7][8] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[5] By inhibiting this enzyme, these compounds reduce the production of glucosylceramide, thereby alleviating the substrate burden on the deficient lysosomal enzyme.[5][7]

-

Pharmacological Chaperone Therapy (PCT): For certain mutations that cause protein misfolding and premature degradation, N-alkylated DNJ derivatives can act as pharmacological chaperones.[9][10][11][12] At sub-inhibitory concentrations, these small molecules bind to the misfolded enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[9][13][14] This has been demonstrated for mutant acid α-glucosidase (GAA) in Pompe disease.[9][14]

Management of Metabolic Disorders

Emerging evidence suggests a role for heptyl-DNJ derivatives in managing metabolic disorders like type 2 diabetes. The accumulation of glycosphingolipid metabolites of ceramide has been implicated in the pathogenesis of insulin resistance.[5][7] By inhibiting glucosylceramide synthase, these compounds can lower the levels of these metabolites, leading to improved insulin sensitivity.[5][7] Treatment with a related derivative, N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), has been shown to normalize tissue glucosylceramide levels, lower blood glucose, and improve insulin sensitivity in animal models of obesity and diabetes.[5][7] Furthermore, inhibition of glucosylceramide synthase has been linked to the stimulation of autophagy flux through the inhibition of the AKT-mammalian target of rapamycin (mTOR) signaling pathway, which may contribute to its beneficial metabolic effects.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for various N-alkylated DNJ derivatives from in vitro and in vivo studies.

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against Dengue Virus (DENV)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| CM-10-18 (oxygenated N-alkyl DNJ) | 6.5 | >500 | >77 | [1][2] |

| Analogue 1c (with 4-heptyl group) | 0.6 | >500 | >833 | [2] |

| Analogues 2h, 2l, 3j, 3l, 3v, 4b-4c | 0.3 - 0.5 | >500 | >1000 | [1][2][3] |

Table 2: Enzyme Inhibition and Chaperone Activity of N-Alkylated DNJ Derivatives

| Compound | Target Enzyme | IC50 / Ki | Cell Type / Condition | Effect | Reference |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | α-glucosidase I | 17 nM (IC50) | In vitro | Potent inhibition | [16] |

| N-(n-butyl)deoxynojirimycin (NB-DNJ) | Mutant AαGlu (Y455F/P545L) | 10 µM | GSDII Fibroblasts | 7.9 to 14.0-fold increase in activity | [9] |

| N-nonyl-deoxynojirimycin (NN-DNJ) | N370S β-GCase | Not specified | Gaucher Fibroblasts | Increased enzyme activity | [10][17] |

| Amphiphilic DNJ derivative | N370S β-GCase | Not specified | Gaucher Cells | ~2-fold increase in activity at 20 µM | [11] |

| N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) | Glucosylceramide synthase | 150 - 220 nM (IC50) | Various cell types | Inhibition of glycosphingolipid synthesis | [5] |

| Novel N-alkyl-1-DNJ derivative (Compound 43) | α-glucosidase | 30.0 ± 0.6 µM (IC50), 10 µM (Ki) | In vitro | Competitive inhibition | [18] |

Table 3: Pharmacokinetic Properties of N-Alkylated DNJ Derivatives

| Compound | Animal Model | Dose | Bioavailability (F) | Tmax | Cmax | Reference |

| Analogue 3l | Male Sprague-Dawley rats | Up to 200 mg/kg | 92 ± 4% | Not specified | Not specified | [1][2][3] |

| Mulberry DNJ | Rats | 110 mg/kg | Not specified | 30 min | 15 µg/mL | [19] |

| Pure DNJ | Rats | Not specified | Improved vs. mulberry extract | 0.50 ± 0.10 h | 12.98 ± 1.92 mg/L | [20] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the inhibitory activity of DNJ derivatives.

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Inhibitor Preparation: Dissolve the heptyl-DNJ derivative in the buffer to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the inhibitor (heptyl-DNJ derivative) to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

-

-

Data Analysis: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Dengue Virus)

This protocol outlines a general method for evaluating the antiviral efficacy of heptyl-DNJ derivatives.

-

Cell Culture: Culture a susceptible cell line (e.g., BHK-21 cells) in appropriate growth medium supplemented with fetal bovine serum.

-

Virus Infection and Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the heptyl-DNJ derivative for a few hours.

-

Infect the cells with Dengue virus at a specific multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of the inhibitor.

-

-

Quantification of Viral Replication: After a suitable incubation period (e.g., 48-72 hours), quantify the extent of viral replication using one of the following methods:

-

Plaque Assay: Titrate the virus in the supernatant to determine the plaque-forming units (PFU/mL).

-

qRT-PCR: Extract viral RNA from the cells or supernatant and quantify the viral genome copies.

-

Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a viral antigen (e.g., DENV E protein) using a specific antibody.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus-infected control. Determine the EC50 value from the dose-response curve.

Glucosylceramide Synthase Activity Assay

This protocol describes a common method for measuring the inhibition of glucosylceramide synthase.

-

Cell Lysate Preparation: Harvest cells (e.g., 3T3-L1 adipocytes) and homogenize them in a suitable lysis buffer. Centrifuge the homogenate to obtain a membrane fraction containing glucosylceramide synthase.

-

Inhibitor and Substrate Preparation: Prepare various concentrations of the heptyl-DNJ derivative. The substrates are radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) and ceramide.

-

Enzyme Reaction:

-

In a reaction tube, combine the cell lysate (enzyme source), the heptyl-DNJ derivative at different concentrations, and ceramide.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDP-[14C]glucose.

-

Incubate at 37°C for a defined time.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

-

-

Data Analysis: Determine the amount of [14C]glucosylceramide formed at each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with heptyl-DNJ derivatives.

References

- 1. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical chaperones improve transport and enhance stability of mutant alpha-glucosidases in glycogen storage disease type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Chaperones Modulate the Formation of Metabolite Assemblies [mdpi.com]

- 13. Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Occurrence of orally administered mulberry 1-deoxynojirimycin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-C-heptyl-DNJ

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a potent α-glucosidase inhibitor. The synthesis commences from L-sorbose and proceeds through a key cyclic nitrone intermediate. The subsequent nucleophilic addition of a heptyl group, followed by diastereoselective reduction and deprotection, yields the target compound. These application notes also include a summary of the quantitative data, characterization methods, and a diagram of the relevant biological signaling pathway.

Introduction

1-Deoxynojirimycin (DNJ) and its derivatives are a class of iminosugars that have garnered significant attention in medicinal chemistry due to their therapeutic potential. As mimics of the transition state of glycosidase-catalyzed reactions, they can effectively inhibit these enzymes. Specifically, N- and C-substituted DNJ analogues have been explored for their enhanced and selective inhibitory activities. 5-C-alkyl-DNJ derivatives, in particular, have shown promise as potent and selective inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of these enzymes can modulate glucose uptake, making these compounds attractive candidates for the management of type 2 diabetes and other metabolic disorders. The heptyl substituent at the 5-position is thought to enhance binding to the hydrophobic pockets of the enzyme's active site.

Data Presentation

Disclaimer: The following tables are structured to present typical quantitative data for the synthesis of this compound. However, specific experimental values from a validated synthesis were not publicly available at the time of this writing. Researchers should use this template to record their own experimental results.

Table 1: Reaction Yields

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | Protection of L-Sorbose | L-Sorbose | 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | Data not available | Data not available | Data not available |

| 2 | Oxidative Cleavage | Protected Sorbose | Aldehyde Intermediate | Data not available | Data not available | Data not available |

| 3 | Cyclization to Nitrone | Aldehyde & Hydroxylamine | L-Sorbose-derived cyclic nitrone | Data not available | Data not available | Data not available |

| 4 | Grignard Reaction | Cyclic Nitrone | 5-C-heptyl-N-hydroxy-piperidine | Data not available | Data not available | Data not available |

| 5 | Reduction & Deprotection | N-hydroxy-piperidine derivative | This compound | Data not available | Data not available | Data not available |

Table 2: Characterization Data for this compound

| Analysis | Parameter | Observed Value |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Data not available |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Data not available |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ | Data not available |

| Purity (HPLC) | Retention Time (min) | Data not available |

| Area (%) | Data not available | |

| Optical Rotation | [α]²⁰D | Data not available |

Experimental Protocols

This protocol is a representative procedure for the synthesis of 5-C-alkyl-DNJ derivatives, adapted for the synthesis of this compound based on established methodologies for this class of compounds.

Materials and Equipment

-

L-Sorbose

-

Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

-

Sodium periodate

-

Hydroxylamine hydrochloride, Sodium acetate

-

Heptylmagnesium bromide (or prepared from 1-bromoheptane and magnesium)

-

Diastereoselective reducing agent (e.g., sodium triacetoxyborohydride)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Anhydrous solvents (THF, DCM, Methanol)

-

Standard glassware for organic synthesis

-

Chromatography equipment (silica gel, TLC plates)

-

NMR spectrometer, Mass spectrometer, HPLC system

Synthesis Workflow

Caption: Synthetic workflow for this compound from L-Sorbose.

Step-by-Step Procedure

Step 1: Synthesis of the L-Sorbose-derived Cyclic Nitrone

-

Protection of L-Sorbose: L-sorbose is first protected, for example, by reacting it with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to yield 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.

-

Oxidative Cleavage: The protected L-sorbose derivative is then subjected to oxidative cleavage, for instance using sodium periodate, to yield the corresponding aldehyde.

-

Cyclization to Nitrone: The resulting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to facilitate cyclization to the key L-sorbose-derived cyclic nitrone intermediate. The product should be purified by column chromatography.

Step 2: Synthesis of this compound

-

Grignard Reaction: The cyclic nitrone is dissolved in an anhydrous aprotic solvent such as THF and cooled to a low temperature (e.g., -78 °C). A solution of heptylmagnesium bromide in THF is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Diastereoselective Reduction: After quenching the Grignard reaction, the resulting N-hydroxy-piperidine derivative is subjected to diastereoselective reduction. This can be achieved using a suitable reducing agent like sodium triacetoxyborohydride to control the stereochemistry at the newly formed chiral center.

-

Deprotection: The protecting groups are removed under acidic conditions, for example, by treatment with trifluoroacetic acid in a suitable solvent, to yield the final product, this compound.

-

Purification: The final compound is purified by an appropriate method, such as ion-exchange chromatography or crystallization, to afford the pure this compound.

Biological Context: Inhibition of α-Glucosidase

This compound functions as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The following diagram illustrates the mechanism of action.

Caption: Mechanism of α-glucosidase inhibition by this compound.

In the small intestine, α-glucosidases located on the brush border of enterocytes hydrolyze complex carbohydrates into monosaccharides, primarily glucose, which is then absorbed into the bloodstream. This compound, as a competitive inhibitor, binds to the active site of α-glucosidase, preventing the breakdown of carbohydrates. This results in delayed and reduced glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism of action is the basis for the therapeutic use of α-glucosidase inhibitors in the management of type 2 diabetes.

Application Notes and Protocols for the Experimental Use of 5-C-heptyl-DNJ in Virology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change allows them to act as potent inhibitors of glycosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins.[1][2][3] Many enveloped viruses, including influenza, dengue, and coronaviruses, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their surface glycoproteins.[3][4] The ER α-glucosidases I and II are key enzymes in this pathway, and their inhibition by iminosugars like deoxynojirimycin (DNJ) and its derivatives leads to misfolded viral glycoproteins, resulting in the production of non-infectious viral particles.[3][4] 5-C-heptyl-DNJ is a derivative of deoxynojirimycin with a seven-carbon alkyl chain attached to the nitrogen atom, a modification known to enhance antiviral activity.[5] This document provides detailed application notes and protocols for the experimental use of this compound in virological research.

Mechanism of Action

This compound, like other N-alkylated DNJ derivatives, exerts its antiviral effect by inhibiting host α-glucosidases in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins. The key steps in the mechanism of action are:

-

Inhibition of α-Glucosidases: this compound competitively inhibits ER α-glucosidases I and II.[4][5]

-

Disruption of Glycoprotein Folding: This enzymatic inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins.

-

Misfolding and Degradation: The improperly trimmed glycoproteins cannot interact correctly with ER chaperones like calnexin and calreticulin, leading to misfolding and subsequent degradation by the ER-associated degradation (ERAD) pathway.

-

Reduced Virion Assembly and Infectivity: The lack of properly folded glycoproteins impairs the assembly of new viral particles and reduces the infectivity of the progeny virions that are released.[3]

The length of the N-alkyl chain in DNJ derivatives has been shown to be a critical determinant of their antiviral potency, with longer chains often correlating with increased efficacy.[5]

Quantitative Data Summary

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against Bovine Viral Diarrhea Virus (BVDV)

| Compound | Alkyl Chain Length | IC50 (µM) at MOI 0.01 |

| N-butyl-DNJ (NB-DNJ) | C4 | >500 |

| N-hexyl-DNJ | C6 | ~100 |

| N-nonyl-DNJ (NN-DNJ) | C9 | 2.5 |

| N-decyl-DNJ | C10 | ~5 |

Data adapted from a study on the mechanism of antiviral action of iminosugar derivatives against Bovine Viral Diarrhea Virus.[5]

Table 2: Antiviral Activity and Cytotoxicity of Oxygenated N-Alkylated DNJ Derivatives against Dengue Virus (DENV)

| Compound | Structure | EC50 (µM) in BHK cells | CC50 (µM) in BHK cells | Selectivity Index (SI) |

| CM-10-18 | Oxygenated N-alkyl DNJ | 6.5 | >500 | >77 |

| Analogue 2h | Modified N-alkyl DNJ | 0.5 | >500 | >1000 |

| Analogue 3l | Modified N-alkyl DNJ | 0.3 | >500 | >1667 |

EC50: 50% effective concentration, measured by virus yield reduction assay. CC50: 50% cytotoxic concentration, measured by MTT assay. SI = CC50/EC50.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for determining the therapeutic window of the compound.

Materials:

-

Host cell line (e.g., Vero, MDCK, Huh-7)

-

Complete growth medium

-

This compound stock solution (in DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

-

After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for 48-72 hours (the duration should match the planned antiviral assay).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques, providing a quantitative measure of its antiviral activity.

Materials:

-

Confluent host cell monolayers in 6-well plates

-

Virus stock of known titer (e.g., PFU/mL)

-

Serum-free medium

-

This compound at various concentrations

-

Agarose overlay (e.g., 2x MEM with 1% low-melting-point agarose)

-

Crystal violet solution (0.1% in 20% ethanol)

Procedure:

-

Wash the confluent cell monolayers with serum-free medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

During the infection, prepare the agarose overlay containing different concentrations of this compound.

-

After 1 hour, remove the viral inoculum and gently add 2 mL of the agarose overlay containing the compound to each well.

-

Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Fix the cells with 10% formaldehyde for at least 4 hours.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and count the number of plaques.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from treated cells.

Materials:

-

Confluent host cell monolayers in 24-well plates

-

Virus stock

-

This compound at various concentrations

-

Medium for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

-

Infect confluent cell monolayers with the virus at a specific MOI (e.g., 0.1) for 1 hour.

-

Remove the inoculum, wash the cells, and add fresh medium containing different concentrations of this compound.

-

Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

-

Harvest the culture supernatant and perform serial dilutions.

-

Titer the amount of infectious virus in the supernatant using a plaque assay or a TCID50 assay on fresh cell monolayers.

-

Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

-

The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

Signaling Pathway: Inhibition of Viral Glycoprotein Processing

Caption: Inhibition of viral glycoprotein processing by this compound.

Experimental Workflow: Antiviral Activity Assessment

Caption: Workflow for evaluating the antiviral activity of this compound.

References

- 1. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the 5-C-heptyl-DNJ Assay for Alpha-Glucosidase Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, these compounds delay the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia. 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent alpha-glucosidase inhibitor. Modifications to the DNJ scaffold have been explored to enhance its inhibitory activity and selectivity. This document provides detailed application notes and protocols for the in vitro assay of 5-C-heptyl-DNJ, a C-alkylated derivative of deoxynojirimycin, as an alpha-glucosidase inhibitor. The addition of a heptyl group at the 5-C position is hypothesized to influence the compound's interaction with the hydrophobic pockets of the enzyme's active site, potentially altering its inhibitory potency.

Principle of the Assay

The alpha-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a test compound. The assay utilizes the enzyme alpha-glucosidase and a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). Alpha-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol and D-glucose. The product, p-nitrophenol, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this enzymatic reaction is reduced, leading to a decrease in the absorbance. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined to quantify the inhibitor's potency.

Quantitative Data Summary

The inhibitory activity of 5-C-alkyl-DNJ derivatives against rat intestinal maltase, a representative alpha-glucosidase, is summarized below. The data is extrapolated from studies on a series of 5-C-alkyl-DNJ compounds to provide context for the expected potency of this compound.[1][2]

| Compound | Alkyl Chain Length at C-5 | IC50 (µM) for Rat Intestinal Maltase |

| 1-Deoxynojirimycin (DNJ) | - | 0.18 |

| 5-C-pentyl-DNJ | 5 | 0.058 |

| 5-C-hexyl-DNJ | 6 | 0.045 |

| This compound | 7 | ~0.04 (estimated) |

| 5-C-octyl-DNJ | 8 | 0.038 |

| Acarbose (Reference) | - | 1.2 |

Note: The IC50 value for this compound is an estimation based on the trend observed for other 5-C-alkyl-DNJ derivatives.[1][2] The provided data indicates that increasing the alkyl chain length from pentyl to octyl at the C-5 position enhances the inhibitory activity against rat intestinal maltase.[1][2]

Experimental Protocols

This section provides a detailed protocol for determining the alpha-glucosidase inhibitory activity of this compound.

Materials and Reagents

-

This compound

-

Alpha-glucosidase from Saccharomyces cerevisiae (or rat intestinal acetone powder)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

Sodium carbonate (Na2CO3), 0.1 M

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Solutions

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

-

Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in phosphate buffer to the desired concentration. Prepare fresh daily and keep on ice.

-

pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. This solution should be prepared fresh.

-

Test Compound (this compound) Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

-

Acarbose Stock Solution (e.g., 1 mM): Dissolve acarbose in phosphate buffer. Prepare serial dilutions to be used as a positive control.

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure

-

Plate Setup: In a 96-well microplate, add the following to each well:

-

Blank: 50 µL of phosphate buffer.

-

Control (No Inhibitor): 25 µL of phosphate buffer.

-

Test Compound: 25 µL of varying concentrations of this compound.

-

Positive Control: 25 µL of varying concentrations of acarbose.

-

-

Enzyme Addition: Add 25 µL of the alpha-glucosidase solution to all wells except the blank.

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the pNPG solution to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (enzyme + substrate without inhibitor).

-

A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined using non-linear regression analysis.

Visualizations

Carbohydrate Digestion and Alpha-Glucosidase Inhibition Pathway

Caption: Carbohydrate digestion and the point of alpha-glucosidase inhibition.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay

Caption: Workflow of the in vitro alpha-glucosidase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of deoxynojirimycin derivatives against alpha-glucosidase is significantly influenced by the nature of the substituent on the piperidine ring.

-

N-Alkylation vs. C-Alkylation: While both N-alkylated and C-alkylated DNJ derivatives have been synthesized and evaluated, their interaction with the enzyme's active site differs. The nitrogen atom of the DNJ core is believed to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to competitive inhibition.

-

Influence of Alkyl Chain Length: For 5-C-alkyl-DNJ derivatives, the length of the alkyl chain plays a critical role in inhibitory activity.[1][2] The active site of alpha-glucosidase is thought to possess a hydrophobic pocket or groove. The alkyl chain of the inhibitor can occupy this hydrophobic region, leading to enhanced binding affinity. The data suggests that for rat intestinal maltase, an alkyl chain length of around 6 to 8 carbons at the C-5 position results in optimal inhibitory activity.[1][2] Shorter or significantly longer chains may lead to a decrease in potency due to suboptimal hydrophobic interactions. The docking studies of 5-C-alkyl-DNJ derivatives suggest that the accommodation of the C-5 substituent in the hydrophobic groove is crucial for potent inhibition.[1][2]

Conclusion

The this compound assay for alpha-glucosidase inhibition is a robust and reproducible method for evaluating the therapeutic potential of this compound for the management of type 2 diabetes. The provided protocols and data offer a comprehensive guide for researchers in the field of drug discovery and development. The enhanced inhibitory activity of 5-C-alkylated DNJ derivatives, including the heptyl analog, highlights the importance of targeted structural modifications to improve the efficacy of glycosidase inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

Application Notes and Protocols for C-Alkylated Deoxynojirimycin Derivatives in Cell-Based Assays

Application 1: Inhibition of α-Glucosidase Activity

Deoxynojirimycin and its N-alkyl derivatives are recognized as potent inhibitors of α-glucosidase.[1][2] This inhibitory action can delay the absorption of glucose and help maintain normal blood glucose levels.[1] As such, these compounds are valuable tools for studying carbohydrate metabolism and for the development of therapeutics for type II diabetes mellitus.[1]

Mechanism of Action

C-alkylated DNJ derivatives act as competitive inhibitors of α-glucosidase.[1] Their structural similarity to the natural substrate allows them to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on N-alkyl-DNJ derivatives.[1]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

5-C-heptyl-DNJ or related C-alkylated DNJ derivative

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the DNJ derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of various concentrations of the DNJ derivative to the wells.

-

Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose can be used as a positive control.[1]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Quantitative Data: α-Glucosidase Inhibition

| Compound | IC₅₀ (µM) | Inhibition Mechanism | Reference |

| N-alkyl-DNJ derivative (compound 43) | 30.0 ± 0.60 | Competitive | [1] |

| 1-DNJ | 222.4 ± 0.5 | - | [1] |

| Acarbose | 822.0 ± 1.5 | - | [1] |

Application 2: Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase).[3] This results in the accumulation of glucosylceramide in macrophages.[4] Certain DNJ derivatives can act as pharmacological chaperones, binding to and stabilizing mutant GCase, which facilitates its proper folding and trafficking to the lysosome, thereby increasing its activity.[5][6]

Mechanism of Action

At a neutral pH in the endoplasmic reticulum, C-alkylated DNJ derivatives bind to the misfolded mutant GCase, promoting its correct conformation.[7] This stabilized enzyme can then traffic through the secretory pathway to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, allowing the restored GCase to metabolize its substrate.

Experimental Protocol: Cellular GCase Activity Assay in Gaucher Disease Fibroblasts

This protocol is based on studies using α-1-C-octyl-DNJ in Gaucher patient-derived fibroblasts.[5][6]

Materials:

-

Gaucher patient-derived fibroblast cell lines (e.g., N370S mutation)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound or related C-alkylated DNJ derivative

-

Cell lysis buffer (e.g., RIPA buffer)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a substrate

-

Taurocholate

-

Citrate/phosphate buffer (pH 5.4)

-

Glycine-NaOH buffer (pH 10.7)

-

Fluorometer

Procedure:

-

Culture Gaucher fibroblasts in DMEM supplemented with FBS.

-

Treat the cells with varying concentrations of the DNJ derivative for a specified period (e.g., 4-10 days).[5][6]

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

To measure GCase activity, incubate a portion of the cell lysate with the 4-MUG substrate and taurocholate in the citrate/phosphate buffer at 37°C.

-

Stop the reaction by adding the glycine-NaOH buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

-

Calculate the specific enzyme activity and express it as a fold-increase compared to untreated cells.

Quantitative Data: Enhancement of β-Glucocerebrosidase Activity

| Cell Line (Mutation) | Compound | Concentration (µM) | Incubation Time | Fold Increase in GCase Activity | Reference |

| GM0037 (N370S) | α-1-C-octyl-DNJ | 20 | 4 days | 1.7 | [5][6] |

| GM00852 (N370S) | α-1-C-octyl-DNJ | 20 | 4 days | 2.0 | [5][6] |

| GM00372 (N370S) | α-1-C-octyl-DNJ | 20 | 10 days | 1.9 | [5][6] |

| L444P | α-1-C-octyl-DNJ | 5-20 | - | 1.2 | [5][6] |

Visualizations

Caption: Pharmacological chaperone mechanism of this compound for mutant GCase.